
4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate is a complex organic compound with a molecular formula of C28H36BrN3O4 and a molecular weight of 558.52 g/mol This compound is notable for its intricate structure, which includes a dodecanoylamino group, a methoxyphenyl group, and a bromobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate typically involves multiple steps:
Formation of the Dodecanoylamino Group: This step involves the reaction of dodecanoic acid with an appropriate amine to form the dodecanoylamino group.
Acetylation: The dodecanoylamino group is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Hydrazone Formation: The acetylated product is reacted with hydrazine to form the carbohydrazonoyl group.
Coupling with Methoxyphenyl and Bromobenzoate: The final step involves coupling the carbohydrazonoyl intermediate with 2-methoxyphenyl and 3-bromobenzoate under conditions that facilitate ester formation, such as using a coupling reagent like DCC (dicyclohexylcarbodiimide) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its primary use in research. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like KMnO4 or H2O2.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as LiAlH4 or NaBH4.
Substitution: The bromine atom in the bromobenzoate moiety can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in solvents like ether or THF.
Substitution: Nucleophiles (amines, thiols), solvents like DMF or DMSO, elevated temperatures.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted benzoate derivatives.
Scientific Research Applications
4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The dodecanoylamino and carbohydrazonoyl groups may facilitate binding to proteins, while the bromobenzoate moiety could be involved in specific interactions with cellular components .
Comparison with Similar Compounds
Similar Compounds
4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate: Similar structure but with a decanoylamino group instead of a dodecanoylamino group.
4-({[(Dodecanoylamino)acetyl]hydrazono}methyl)phenyl 3-bromobenzoate: Similar structure with slight variations in the hydrazono group.
Uniqueness
4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. Its dodecanoylamino group provides hydrophobic characteristics, while the methoxyphenyl and bromobenzoate moieties offer sites for further chemical modifications .
Properties
CAS No. |
477730-18-0 |
|---|---|
Molecular Formula |
C29H38BrN3O5 |
Molecular Weight |
588.5 g/mol |
IUPAC Name |
[4-[(E)-[[2-(dodecanoylamino)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate |
InChI |
InChI=1S/C29H38BrN3O5/c1-3-4-5-6-7-8-9-10-11-15-27(34)31-21-28(35)33-32-20-22-16-17-25(26(18-22)37-2)38-29(36)23-13-12-14-24(30)19-23/h12-14,16-20H,3-11,15,21H2,1-2H3,(H,31,34)(H,33,35)/b32-20+ |
InChI Key |
ZTBNMRYCJINONP-UZWMFBFFSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)Br)OC |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCC(=O)NN=CC1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-Chlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12057510.png)


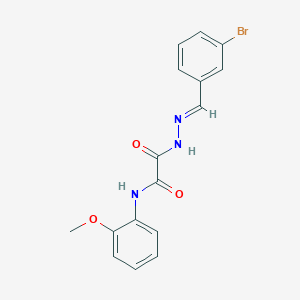

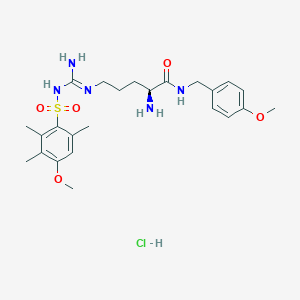
![4-{Dimethyl[3-(tetradecanoylamino)propyl]azaniumyl}butane-1-sulfonate](/img/structure/B12057544.png)
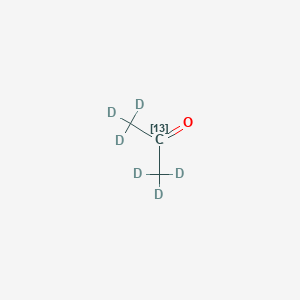
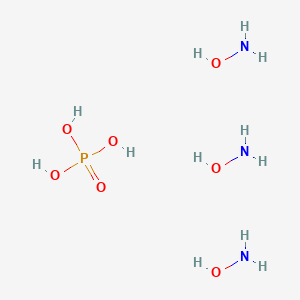
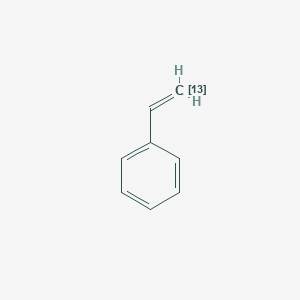
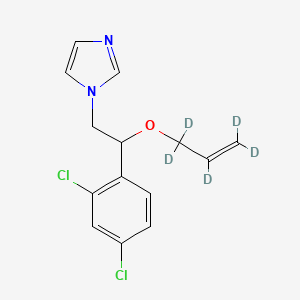
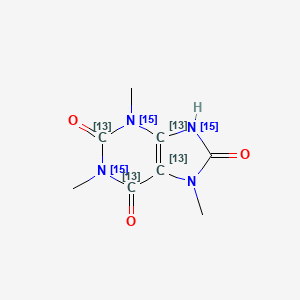
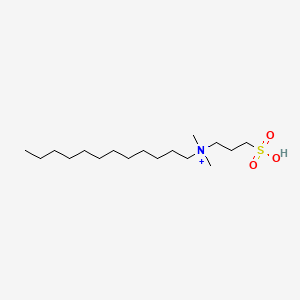
![3-(1,3-benzodioxol-5-yl)-N'-[(E,2E)-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12057589.png)
